4,4',4''-Nitrilotribenzoic acid

説明

4,4’,4’'-Nitrilotribenzoic acid is a low molecular weight compound . It is a tricarboxylic acid that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound due to its unique properties and can be used as a building block for the synthesis of a variety of other compounds.

Synthesis Analysis

The synthesis of 4,4’,4’‘-Nitrilotribenzoic acid involves a hydrothermal method . It is synthesized using cerium (Ce) ions and 4,4’,4’'-nitrilotribenzoic acid as the linker . The Ce-MOF consists of a Lewis acid moiety, i.e., Ce 3+ and triphenylamine cores .

Molecular Structure Analysis

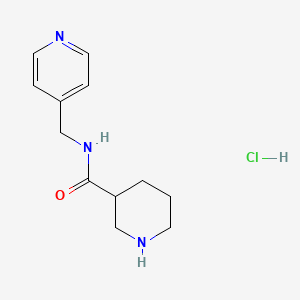

The molecular formula of 4,4’,4’'-Nitrilotribenzoic acid is C21H15NO6 . It has an average mass of 377.347 Da and a monoisotopic mass of 377.089935 Da .

Chemical Reactions Analysis

4,4’,4’'-Nitrilotribenzoic acid has been found to exhibit excellent catalytic oxidation activity for olefins, primary/secondary alcohols, and water pollutants such as organic dyes . It displayed high oxidation conversion of cinnamyl alcohol and styrene of 100% and 53%, respectively .

Physical And Chemical Properties Analysis

4,4’,4’'-Nitrilotribenzoic acid is a solid at room temperature . It has a molecular weight of 377.35 .

科学的研究の応用

1. Coordination Polymers and Photoluminescence Properties

4,4',4''-Nitrilotribenzoic acid (H3L) has been found to self-assemble into coordination polymers with divalent Zn2+ ions. These polymers, such as [Zn2(L)2(py)2]·2(H2NMe2)+·DMF·2H2O and [Zn3(L)2(bpa)]·2H2O·Guest, exhibit unique structural motifs and interesting photoluminescent properties. Their synthesis, structures, and thermal stabilities have been extensively studied, revealing applications in materials science, particularly for their photoluminescent characteristics (Cui, Niu, Han, & Zhao, 2015).

2. Fluorescent Chemosensors

A derivative of 4,4',4''-Nitrilotribenzoic acid has been utilized in the development of fluorescent chemosensors for metal ions like Zinc(ii). These chemosensors display a rapid hypochromatic shift in emission upon addition of Zn2+ ions, highlighting their potential in selective metal ion detection (Wei, Jin, Han, Du, Zhi, Wei, & Yuan, 2018).

3. Sensing Nitroaromatic Molecules

4,4',4''-Nitrilotribenzoic acid has been incorporated into a luminescent metal-organic framework nanoflower material, CJLU-1, demonstrating high sensitivity in detecting nitroaromatic molecules. This application is particularly relevant in environmental monitoring and safety (Xu, Zhong, Chen, Luan, Li, Xu, & Gao, 2022).

4. Therapeutic Applications

Research has explored the therapeutic potential of compounds derived from 4,4',4''-Nitrilotribenzoic acid, particularly in the context of ischemic cerebral infarction. This involves understanding their effects on human brain microvascular endothelial cells, potentially opening avenues for medical applications (Ma, Wang, He, Huang, & Chen, 2021).

5. Magnetic Properties in Nickel Clusters

A unique ferromagnetic nickel(II) hexameric structure based on 4,4',4''-Nitrilotribenzoic acid has been synthesized. This compound presents a rare example of a nickel cluster with a dicubane-like core, suggesting applications in magnetic materials and research (Woerl, Pritzkow, Fritsky, & Krämer, 2005).

6. Luminescent Sensors for Heavy Metals and Explosives

Studies have shown that metal-organic frameworks containing 4,4',4''-Nitrilotribenzoic acid can act as effective luminescent sensors for heavy metals like Fe3+, Cu2+, and explosives like 2,4,6-trinitrophenol (TNP). This has significant implications for environmental monitoring and safety (Zhou, Guo, Liu, Zhai, Meng, Shi, & Tai, 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(4-carboxy-N-(4-carboxyphenyl)anilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12H,(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUOOBGPZWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-Nitrilotribenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)

![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)

![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)